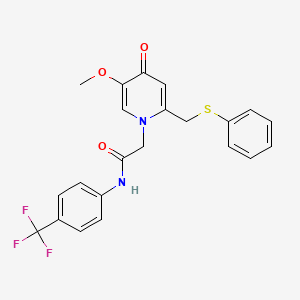

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H19F3N2O3S and its molecular weight is 448.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide , with the CAS number 941958-71-0, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F3N2O3S, with a molecular weight of 448.5 g/mol. Its structure features a pyridine ring substituted with methoxy and phenylthio groups, as well as a trifluoromethylphenyl acetamide moiety. The presence of these functional groups is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : This can be achieved through condensation reactions involving aldehydes and amines.

- Introduction of Functional Groups : Methoxylation and oxidation are performed to introduce the methoxy and oxo groups into the pyridine ring.

- Substitution Reactions : The phenylthio-methyl group is introduced via nucleophilic substitution reactions with thiols .

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial activity. The compound has been studied for its potential to inhibit various bacterial strains, although specific data on its efficacy compared to established antimicrobial agents is limited.

Anticancer Activity

Compounds containing pyridine rings have shown promise in anticancer research. Preliminary studies suggest that This compound may inhibit cancer cell proliferation through apoptosis induction pathways, although detailed mechanistic studies are still needed .

Neuropharmacological Effects

There is emerging evidence that similar compounds exhibit anticonvulsant properties. A related study on N-phenyl derivatives demonstrated that modifications to the anilide moiety significantly influenced anticonvulsant activity in animal models . While direct studies on this compound are scarce, its structural analogs suggest potential neuroprotective effects.

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyridine derivatives:

- Anticancer Studies : In vitro assays have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.

- Antimicrobial Studies : Comparative analyses with known antimicrobial agents revealed that some pyridine derivatives could inhibit bacterial growth effectively, although specific IC50 values for this compound remain to be determined.

- Neuropharmacological Evaluations : Research on related compounds indicated varying degrees of anticonvulsant activity, suggesting a need for further exploration into this compound's potential neuropharmacological applications .

The precise mechanism of action for This compound remains under investigation. However, it is hypothesized that its biological effects may involve:

- Interaction with specific enzymes or receptors.

- Modulation of signaling pathways related to cell survival and apoptosis.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest that it can act as an inhibitor of specific cancer-related pathways. The mechanism of action likely involves interaction with various molecular targets, such as enzymes or receptors involved in tumor growth and proliferation.

- Cytotoxicity Studies : In vitro studies have shown that similar compounds derived from pyridine scaffolds demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) and exhibited IC₅₀ values indicating potent activity against these cells while showing lower toxicity towards normal cells .

- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound could effectively inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes and cancer progression. Such findings warrant further exploration into its structure-activity relationship for enhanced efficacy .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. The presence of the pyridine ring and the methoxy group may facilitate interactions with inflammatory mediators, indicating that it could be beneficial in treating conditions characterized by excessive inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Pd-catalyzed C-N cross-coupling reactions , which are effective for forming the indole moiety integral to its structure.

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Potential Applications in Drug Development

Given its promising biological activities, this compound presents several potential applications in drug development:

- Targeted Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing targeted therapies aimed at specific cancer types.

- Anti-inflammatory Drugs : Its potential to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

- Pharmacological Studies : Ongoing research into its pharmacokinetics and metabolism will provide insights into its suitability for clinical applications.

Case Study 1: Anticancer Activity

A study evaluated a series of pyridine derivatives, including compounds structurally related to 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, demonstrating significant cytotoxicity against multiple cancer cell lines with low toxicity toward normal cells .

Case Study 2: Inhibition of Enzymatic Activity

Molecular docking studies indicated that this compound could effectively inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase. This suggests a mechanism through which it could exert both anti-inflammatory and anticancer effects .

Properties

IUPAC Name |

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O3S/c1-30-20-12-27(17(11-19(20)28)14-31-18-5-3-2-4-6-18)13-21(29)26-16-9-7-15(8-10-16)22(23,24)25/h2-12H,13-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIAZXBGJABWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.